Boc-4-CMPN can be a valuable intermediate in organic synthesis due to the presence of the reactive chloromethyl group. This functionality allows for further derivatization through reactions like nucleophilic substitution, where the chlorine atom is displaced by another nucleophile. Researchers can utilize Boc-4-CMPN as a building block to synthesize various complex molecules with potential biological activity [].
Here are some examples of its use in organic synthesis:
The piperidine ring structure is a prevalent scaffold in many biologically active molecules. Boc-4-CMPN could serve as a starting material for the synthesis of potential drug candidates. By manipulating the substituents on the piperidine ring, researchers can explore the structure-activity relationship (SAR) and optimize the molecule's biological properties [].
Here are some potential applications of Boc-4-CMPN in medicinal chemistry:
tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate has the molecular formula C11H20ClNO2 and a molecular weight of approximately 233.74 g/mol . This compound features a piperidine ring substituted with a chloromethyl group and a tert-butyl ester at the carboxylic acid position. It appears as a solid at room temperature and has specific physical properties such as a predicted boiling point of around 303.2 °C .
Boc-4-chloromethylpiperidine itself is not expected to have a specific mechanism of action. However, it serves as a valuable building block for the synthesis of various bioactive molecules. The chloromethyl group allows for the introduction of functionalities that can interact with biological targets [].
These reactions make tert-butyl 4-(chloromethyl)piperidine-1-carboxylate a versatile intermediate in organic synthesis.
Research indicates that tert-butyl 4-(chloromethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of Vandetanib, a therapeutic drug used for treating certain cancers. Its biological activity may be linked to its structural properties that allow it to interact with biological targets effectively.
The synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate generally involves:
These methods are essential for producing this compound in sufficient purity for research and application purposes.
tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is primarily utilized in:
Several compounds share structural similarities with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C12H22ClNO3 | Contains hydroxymethyl instead of chloromethyl |
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C12H21N2O3 | Features carbamoyl substitution |
N-Methylpiperidine-4-carboxylic acid | C7H13NO2 | Lacks the tert-butyl group |
These compounds differ mainly in their substituents on the piperidine ring or carboxylic acid moiety, which influences their reactivity and biological properties. tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate stands out due to its specific chloromethyl substitution, which enhances its utility in targeted synthetic applications.
Irritant